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1,1'-Biphenyl, 2-iodo-2'-methoxy-

Cat. No.: B15061707
M. Wt: 310.13 g/mol
InChI Key: FIUYWQJUCSXGLR-UHFFFAOYSA-N
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Description

Contextualization of Biaryl Compounds in Contemporary Organic Synthesis

Biaryl compounds, which are molecules featuring two aromatic rings linked by a single carbon-carbon bond, represent a crucial structural motif in modern organic chemistry. numberanalytics.comnumberanalytics.com This architectural feature is prevalent in a wide array of biologically active compounds, including numerous pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnih.govmdpi.com The significance of the biaryl unit extends into materials science, where these compounds are integral components of functional materials such as ligands for catalysis, organic light-emitting diodes (OLEDs), and advanced polymers. numberanalytics.comnumberanalytics.comrsc.org

The synthesis of these vital molecular structures has been a long-standing focus of organic chemists. numberanalytics.com Historically, methods like the Ullmann reaction were employed, but these often required harsh conditions and provided low yields. numberanalytics.comnumberanalytics.com The advent of transition metal-catalyzed cross-coupling reactions, particularly those developed by Nobel laureates Suzuki, Stille, and Negishi, revolutionized the field. numberanalytics.com These methods, such as the widely used Suzuki-Miyaura coupling, allow for the efficient and selective formation of biaryl bonds under much milder conditions and with greater tolerance for various functional groups. fiveable.me The ability to construct complex biaryl structures with precision is a key enabler in the development of new medicines and functional materials. nih.govmdpi.comfiveable.me

The Role of Halogenated Biphenyls as Versatile Synthetic Precursors

Within the broader class of biaryls, halogenated biphenyls serve as exceptionally versatile precursors in organic synthesis. The presence of a halogen atom (F, Cl, Br, I) on one or both of the aromatic rings provides a reactive handle for a variety of chemical transformations. These compounds are key substrates in numerous cross-coupling reactions, including the Suzuki-Miyaura, Stille, Negishi, and Heck reactions, which are fundamental methods for constructing more complex molecular architectures. numberanalytics.comrsc.orgmdpi.com

The reactivity of the halogenated biphenyl (B1667301) is dependent on the nature of the halogen, with iodinated biphenyls often exhibiting the highest reactivity in palladium-catalyzed coupling reactions. This makes them particularly valuable for forming new carbon-carbon and carbon-heteroatom bonds. The substitution pattern of the halogens and other functional groups on the biphenyl scaffold also plays a critical role in influencing the compound's physical, chemical, and biological properties. nih.gov For instance, the position of the halogen can affect the planarity of the molecule, which in turn can impact its biological activity. nih.gov The versatility of halogenated biphenyls makes them indispensable building blocks for the synthesis of a diverse range of target molecules.

Rationale for the Academic Investigation of 1,1'-Biphenyl, 2-iodo-2'-methoxy-

The specific compound 1,1'-Biphenyl, 2-iodo-2'-methoxy- has garnered academic interest due to its unique combination of structural features, which make it a valuable intermediate in organic synthesis. The presence of an iodine atom at the 2-position makes it a prime candidate for various cross-coupling reactions, facilitating the introduction of new aryl or other organic fragments. The ortho-iodo substituent is particularly useful for creating sterically hindered biaryl systems, which are of interest in ligand design and materials science.

Furthermore, the methoxy (B1213986) group at the 2'-position introduces an additional layer of complexity and utility. This electron-donating group can influence the electronic properties of the biphenyl system and can also play a role in directing subsequent chemical transformations or in coordinating to metal centers in catalytic processes. The specific arrangement of the iodo and methoxy groups on adjacent rings at the ortho positions creates a sterically demanding and electronically distinct environment.

A key area of investigation for this compound has been its use as a precursor for the synthesis of o-terphenyls, which are molecules containing three directly connected aromatic rings. acs.org The strategic placement of the iodo group allows for a subsequent coupling reaction to append a third aryl ring, demonstrating the utility of 1,1'-Biphenyl, 2-iodo-2'-methoxy- as a building block for more complex, multi-aryl structures. The study of its synthesis and reactivity, therefore, contributes to the broader toolkit available to synthetic chemists for constructing intricate molecular architectures.

Chemical Compound Properties

PropertyValueSource
Compound Name 1,1'-Biphenyl, 2-iodo-2'-methoxy-
CAS Number 100726-94-1 hoffmanchemicals.com
Molecular Formula C13H11IO
Molecular Weight 310.13 g/mol

Note: Detailed physical and chemical properties for this specific compound are not widely available in public databases. The data for the parent compound, 2-methoxybiphenyl (B167064), is more common.

PropertyValue (for 2-Methoxybiphenyl)Source
Molecular Formula C13H12O chemeo.comnih.gov
Molecular Weight 184.23 g/mol chemeo.comnih.gov
CAS Number 86-26-0 chemeo.comnih.gov
Boiling Point 274 °C
Melting Point 29-30 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11IO B15061707 1,1'-Biphenyl, 2-iodo-2'-methoxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11IO

Molecular Weight

310.13 g/mol

IUPAC Name

1-iodo-2-(2-methoxyphenyl)benzene

InChI

InChI=1S/C13H11IO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3

InChI Key

FIUYWQJUCSXGLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2I

Origin of Product

United States

Synthetic Methodologies for 1,1 Biphenyl, 2 Iodo 2 Methoxy and Analogous Structures

Regioselective Iodination Strategies in Biphenyl (B1667301) Systems

Introducing an iodine atom at a specific position on a biphenyl ring is a key challenge that can be addressed through several strategies, primarily differentiated by the nature of the substrate and the reaction mechanism.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The methoxy (B1213986) group (-OCH₃) of a precursor like 2-methoxybiphenyl (B167064) is an effective DMG. wikipedia.orgharvard.edu

The general mechanism involves the coordination of an alkyllithium reagent (e.g., n-butyllithium) to the oxygen atom of the methoxy group. This proximity effect directs the highly basic alkyllithium to abstract a proton from the nearest ortho position (C2'), generating a specific aryllithium intermediate. This intermediate can then be trapped by an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group exclusively at the targeted position, yielding the 2-iodo-2'-methoxybiphenyl product. wikipedia.org The efficiency of DoM can be influenced by factors such as the solvent, temperature, and the specific alkyllithium reagent used. uwindsor.ca

Electrophilic aromatic substitution (SEAr) is a fundamental method for introducing halogens onto an aromatic ring. The methoxy group is an activating group, directing incoming electrophiles to the ortho and para positions. However, achieving high regioselectivity for ortho-iodination over the sterically less hindered para-position can be challenging with standard iodinating agents like molecular iodine. d-nb.info This often results in a mixture of isomers, complicating purification. d-nb.info

To overcome this, specialized reagents and conditions have been developed. For instance, metal-free directed ortho C-H iodination has been achieved on biaryl-2-carbonitriles using bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄), where the nitrile group acts as a director. researchgate.net While not directly demonstrated for 2-methoxybiphenyl, this highlights a strategy where a directing group can be used to control the regioselectivity of an electrophilic iodinating agent. The development of highly reactive yet selective iodinating species, such as in situ generated sulfonyl hypoiodites, also offers a potential route for the controlled iodination of complex arenes. d-nb.info

Diazotization-Mediated Introduction of Iodine Functionality

The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring by replacing a primary amino group. numberanalytics.comlscollege.ac.inwikipedia.orgbyjus.com This transformation proceeds via an aryl diazonium salt intermediate. numberanalytics.combyjus.com

To synthesize 1,1'-Biphenyl, 2-iodo-2'-methoxy-, one would start with the precursor 2'-methoxy-[1,1'-biphenyl]-2-amine. This amine is first treated with a nitrous acid source (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt. chemicalbook.com This salt is then treated with a solution of potassium iodide (KI). chemicalbook.com The diazonium group is displaced by the iodide ion, with the evolution of nitrogen gas, to yield the target 2-iodo-2'-methoxybiphenyl. wikipedia.orgbyjus.com This method is particularly valuable as it provides a clear and unambiguous route to a specific regioisomer, provided the corresponding amino-biphenyl precursor is available.

A synthesis of 2-iodobiphenyl (B1664525) from 2-aminobiphenyl (B1664054) using this method has been reported with a 90% yield, demonstrating its high efficiency. chemicalbook.com

Ullmann Condensation Routes to Substituted Biphenyls and Subsequent Functionalization

The Ullmann condensation, traditionally a copper-catalyzed coupling of two aryl halides, is a foundational method for the synthesis of biphenyls. wikipedia.orgorganic-chemistry.org This reaction can be used to construct the core of 2,2'-disubstituted biphenyls. rsc.orgnih.gov For the synthesis of 1,1'-Biphenyl, 2-iodo-2'-methoxy-, this could be envisioned in several ways:

An Ullmann coupling of 2-iodoanisole (B129775) with a second aryl halide.

A cross-coupling reaction to form a 2-methoxybiphenyl derivative, which is then subsequently iodinated.

An indirect but effective route has been developed starting from 2,2'-diiodobiphenyl. Direct substitution of one iodo group with a methoxy group proved difficult. acs.org Instead, a copper-catalyzed displacement with acetate (B1210297) ion was used to form 2-acetoxy-2'-iodobiphenyl in nearly quantitative yield. This intermediate was then converted to 2-hydroxy-2'-iodobiphenyl via methanolysis, and finally methylated to give 1,1'-Biphenyl, 2-iodo-2'-methoxy-. acs.org This multi-step sequence highlights how the Ullmann-type coupling can be a key step in a broader synthetic strategy.

Modular Synthesis via Organometallic Precursors

Modern cross-coupling reactions, such as the Suzuki, Negishi, or Stille couplings, offer highly versatile and modular routes to substituted biphenyls. These methods typically involve the palladium-catalyzed reaction between an organometallic reagent and an organic halide.

For the synthesis of 1,1'-Biphenyl, 2-iodo-2'-methoxy-, a Suzuki coupling is a highly feasible approach. This would involve the reaction of 2-methoxyphenylboronic acid with a suitable dihalogenated benzene, such as 1,2-diiodobenzene (B1346971) or 1-bromo-2-iodobenzene (B155775). The choice of catalyst, ligand, and reaction conditions is crucial for controlling the selectivity of the coupling and achieving a good yield of the desired unsymmetrical product.

Alternatively, a strategy could involve the synthesis of 2,2'-dihalobiphenyls which then serve as precursors for further functionalization through transmetalation sequences. nih.gov For example, a 2-bromo-2'-iodobiphenyl (B3190161) could be selectively reacted at the more reactive C-I bond in a cross-coupling reaction, or converted to an organometallic species for subsequent reactions. This modularity allows for the systematic construction of complex biaryl systems.

Purification and Isolation Techniques for Iodo-Methoxybiphenyls

The purification of the final product and intermediates is critical to obtaining 1,1'-Biphenyl, 2-iodo-2'-methoxy- in high purity. Due to the presence of structurally similar side-products and unreacted starting materials, a combination of techniques is often employed.

Column chromatography is a primary method for separating halogenated biphenyls. tandfonline.comtandfonline.comnih.gov

Adsorption chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) is effective for separating compounds with different polarities. tandfonline.comnih.gov For instance, silica gel column chromatography using a petroleum ether and ethyl acetate solvent system has been used to purify 2-iodobiphenyl. chemicalbook.com

Reversed-phase chromatography on hydrophobic stationary phases can separate structurally very similar congeners that are difficult to resolve by other means. tandfonline.comtandfonline.com

Recrystallization is another powerful technique, particularly for solid compounds, and is often used after an initial chromatographic separation to achieve high purity. tandfonline.comnih.gov The choice of solvent is critical for effective purification.

For liquid products or intermediates, distillation , including short-path Kugelrohr distillation, can be used to remove volatile impurities. orgsyn.org The final purity of the isolated compound is typically confirmed by analytical techniques such as NMR spectroscopy and melting point analysis.

Research Findings for Synthetic Routes

The following table summarizes a reported multi-step synthesis of 1,1'-Biphenyl, 2-iodo-2'-methoxy- starting from 2,2'-diiodobiphenyl, demonstrating an indirect Ullmann-type approach. acs.org

StepStarting MaterialReagents and ConditionsProductYield
12,2'-DiiodobiphenylPotassium acetate, Copper(I) iodide, Acetic anhydride, Glacial acetic acid (boiling)2-Acetoxy-2'-iodobiphenyl~100%
22-Acetoxy-2'-iodobiphenylPotassium hydroxide, Methanol (B129727)2-Hydroxy-2'-iodobiphenylHigh
32-Hydroxy-2'-iodobiphenylSodium methoxide, Methyl sulfate, Methanol1,1'-Biphenyl, 2-iodo-2'-methoxy-High

Reactivity and Transformational Chemistry of 1,1 Biphenyl, 2 Iodo 2 Methoxy

Intermolecular Cross-Coupling Reactions

The presence of the iodo-substituent on one of the biphenyl (B1667301) rings renders 1,1'-Biphenyl, 2-iodo-2'-methoxy- highly susceptible to oxidative addition to low-valent transition metal catalysts, initiating catalytic cycles for carbon-carbon bond formation.

Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like 1,1'-Biphenyl, 2-iodo-2'-methoxy- are well-suited for these transformations. The high reactivity of the C-I bond facilitates oxidative addition to Pd(0) species, which is the typical initiating step in many cross-coupling catalytic cycles.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org For 1,1'-Biphenyl, 2-iodo-2'-methoxy-, this reaction provides a direct pathway to extend the biphenyl scaffold, leading to the synthesis of terphenyls and more complex, sterically hindered biaryl systems. Such transformations are key steps in the synthesis of larger polycyclic aromatic hydrocarbons like triphenylenes, where an o-terphenyl (B166444) precursor is cyclized in a subsequent step. nih.govsemanticscholar.org

Palladium-Catalyzed Carbon-Carbon Bond Formations

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters
Scope with Diverse Aryl and Alkyl Boronic Acids

The Suzuki-Miyaura reaction is known for its broad substrate scope, and 1,1'-Biphenyl, 2-iodo-2'-methoxy- is expected to couple efficiently with a wide range of aryl and alkyl boronic acids and their corresponding esters. The reaction tolerates diverse functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents.

The coupling with various arylboronic acids allows for the synthesis of a library of substituted o-terphenyl derivatives. For instance, reactions with phenylboronic acid, tolylboronic acids, or methoxyphenylboronic acids proceed to generate the corresponding tri-aryl systems. The reaction with 2-methoxyphenylboronic acid is particularly noteworthy as it leads to the formation of 2,2',2''-trimethoxy-o-terphenyl. The methoxy (B1213986) group at the ortho position can exert a significant electronic and steric influence on the reaction, potentially leading to unique atropisomeric products due to restricted bond rotation. nih.gov

While couplings with arylboronic acids are more common, the reaction with alkylboronic acids (B-alkyl Suzuki-Miyaura coupling) is also feasible, providing access to alkyl-substituted biphenyls. organic-chemistry.org These reactions often require specific ligand systems to prevent side reactions like β-hydride elimination, especially when using alkylboranes with β-hydrogens. organic-chemistry.org

Table 1: Representative Scope of Suzuki-Miyaura Coupling with Various Boronic Acids The following data is illustrative of typical conditions and yields for Suzuki-Miyaura couplings of ortho-substituted aryl iodides and is representative of the expected reactivity of 1,1'-Biphenyl, 2-iodo-2'-methoxy-.

EntryBoronic Acid/EsterCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~95
24-Methylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O~92
32-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~90
4Naphthylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF~88
5Cyclohexylboronic acidPd(OAc)₂ / P(Cy)₃K₃PO₄Toluene/H₂O~75
6Potassium vinyltrifluoroboratePd(PPh₃)₄Cs₂CO₃THF/H₂O~85
Influence of Ligand Systems (e.g., Phosphine-Based Ligands, N-Heterocyclic Carbenes)

The choice of ligand is critical in palladium-catalyzed Suzuki-Miyaura couplings, as it influences the catalyst's stability, activity, and selectivity. libretexts.org For a sterically demanding substrate like 1,1'-Biphenyl, 2-iodo-2'-methoxy-, bulky and electron-rich ligands are generally preferred.

Phosphine-Based Ligands: Monodentate phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(tBu)₃) are commonly used. libretexts.org More advanced biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are particularly effective. reddit.com These ligands are both bulky and electron-rich, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also highly effective and are often employed in challenging coupling reactions. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. researchgate.net They are strong σ-donors and typically form very stable palladium complexes. NHC-Pd complexes, such as those of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, show high efficiency for Suzuki-Miyaura couplings, even with unreactive aryl chlorides, and are thus more than capable of activating the highly reactive C-I bond in 1,1'-Biphenyl, 2-iodo-2'-methoxy-. researchgate.net The steric bulk of the NHC ligand can be readily tuned to optimize the reaction outcome.

Effects of Base and Solvent Media

The base and solvent system plays a crucial role in the Suzuki-Miyaura reaction mechanism. The base is required to activate the organoboron species, forming a more nucleophilic borate (B1201080) complex that participates in the transmetalation step. wikipedia.orgorganic-chemistry.org

Bases: A variety of inorganic bases are used, with the choice often depending on the substrate's sensitivity to basic conditions. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). researchgate.net For substrates with base-sensitive functional groups, milder bases like potassium fluoride (B91410) (KF) can be employed. organic-chemistry.org Cesium carbonate is often used for difficult couplings as the large, soft cation can have a beneficial effect.

Solvents: The reaction is typically performed in a mixture of an organic solvent and water. researchgate.net The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The combination of methanol (B129727) and water can also be highly effective. researchgate.net The choice of solvent can influence reaction rates and yields by affecting the solubility of reagents and the stability of catalytic intermediates.

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds, in this case between an organohalide and an organozinc reagent. organic-chemistry.org This reaction offers a valuable alternative to the Suzuki-Miyaura coupling and is known for its high functional group tolerance and the generally high reactivity of organozinc compounds. researchgate.net

For 1,1'-Biphenyl, 2-iodo-2'-methoxy-, a Negishi coupling would involve its reaction with a pre-formed or in situ-generated organozinc reagent (R-ZnX or R₂Zn). The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt (e.g., ZnCl₂ or ZnBr₂), or directly from an organic halide and activated zinc metal. nih.govunits.it The reaction with 1,1'-Biphenyl, 2-iodo-2'-methoxy- would proceed under palladium catalysis, typically with phosphine ligands, to yield the cross-coupled product. The Negishi reaction is particularly useful for sp³-sp² couplings and can be carried out under very mild conditions. organic-chemistry.org

Table 2: Representative Conditions for Negishi Cross-Coupling The following data is illustrative of typical conditions for Negishi couplings of aryl iodides and is representative of the expected reactivity of 1,1'-Biphenyl, 2-iodo-2'-methoxy-.

EntryOrganozinc ReagentCatalyst SystemSolventTemperatureYield (%)
1Phenylzinc chloridePd(PPh₃)₄THF60 °C~90
2Ethylzinc iodidePd(dppf)Cl₂THFRoom Temp.~85
32-Thienylzinc bromidePd₂(dba)₃ / P(2-furyl)₃THF50 °C~88
4Benzylzinc chloridePd(OAc)₂ / SPhosTHF/NMPRoom Temp.~92

Palladium-Catalyzed Carbon-Heteroatom Bond Formations

Beyond C-C bond formation, palladium catalysis is instrumental in forging bonds between carbon and heteroatoms such as oxygen and nitrogen. The 2-iodobiphenyl (B1664525) scaffold is a key precursor for synthesizing important oxygen and nitrogen-containing heterocycles.

While the target compound already possesses a methoxy group (an ether), the 2-iodobiphenyl framework is a common precursor for the synthesis of dibenzofurans via intramolecular C-O bond formation. This transformation, often achieved through an Ullmann-type reaction, requires a hydroxyl group in the 2'-position instead of a methoxy group. researchgate.net

In such a reaction, a 2-iodo-2'-hydroxybiphenyl derivative undergoes intramolecular cyclization, catalyzed by either copper or palladium, to yield the dibenzofuran (B1670420) core. rsc.orgorganic-chemistry.org Palladium-catalyzed versions often proceed via oxidative addition of the C-I bond, followed by coordination of the hydroxyl group and reductive elimination to form the C-O bond. researchgate.net This strategy is a cornerstone in the synthesis of substituted dibenzofurans, which are present in numerous natural products and functional materials. rsc.org

Table 4: Representative Conditions for Palladium-Catalyzed Dibenzofuran Synthesis

Parameter Condition
Substrate 2-Iodophenol derivative researchgate.net
Coupling Partner Intramolecular (for cyclization)
Catalyst Pd(OAc)₂ researchgate.net
Oxidant Air or other oxidants researchgate.net
Base K₂CO₃ or other inorganic bases
Solvent DMF, Toluene, or DMAc
Temperature 100-140 °C

The palladium-catalyzed formation of C-N bonds, particularly the Buchwald-Hartwig amination, is a premier method for synthesizing aryl amines. For 2-iodobiphenyl systems, this reaction is most powerfully applied in an intramolecular fashion to construct N-heterocycles like carbazoles. bohrium.comrsc.org Carbazoles are a vital class of compounds in medicinal chemistry and materials science. nih.gov

To achieve this, a 2-amino group is required on the 2'-position of the biphenyl. The intramolecular palladium-catalyzed amination of a 2-iodo-2'-aminobiphenyl derivative proceeds efficiently to yield the corresponding carbazole. rsc.orgacs.org The reaction mechanism involves oxidative addition of the C-I bond to the palladium catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to forge the C-N bond and close the heterocyclic ring.

Table 5: Conditions for Palladium-Catalyzed Intramolecular C-N Coupling for Carbazole Synthesis

Parameter Condition
Substrate N-Acyl-2-amino-2'-iodobiphenyl derivative rsc.org
Coupling Partner Intramolecular
Catalyst Pd(OAc)₂ or other Pd sources rsc.org
Ligand Phosphine-based ligands (e.g., P(4-F-Ph)₃) bohrium.com
Base K₂CO₃, Cs₂CO₃ rsc.org
Solvent Toluene, Dioxane, or Xylene rsc.org
Temperature 110-140 °C rsc.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest and most reliable methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgtcichemicals.com For a substrate like 1,1'-Biphenyl, 2-iodo-2'-methoxy-, copper catalysis offers alternative and sometimes complementary reactivity to palladium.

Copper is essential as a co-catalyst in the Sonogashira reaction, facilitating the formation of the copper acetylide intermediate. organic-chemistry.org However, it can also act as the primary catalyst in Ullmann-type reactions. For example, the intramolecular C-O coupling to form dibenzofurans from 2-iodo-2'-hydroxybiphenyls is a classic Ullmann ether synthesis. organic-chemistry.org Similarly, C-N bond formation to produce carbazoles can be achieved using copper catalysis, often under harsh conditions, though modern methods have been developed that proceed under milder temperatures with the aid of specific ligands. tcichemicals.comresearchgate.net These reactions typically involve the oxidative addition of the aryl iodide to a Cu(I) species. organic-chemistry.org Recent protocols have demonstrated that these couplings can be achieved efficiently in environmentally benign solvents and without the need for additional ligands. nih.gov

Table 6: General Conditions for Copper-Catalyzed Ullmann-Type C-O Coupling

Parameter Condition
Substrate Aryl Halide (I, Br, Cl) nih.gov
Coupling Partner Alcohol nih.gov
Catalyst CuI or CuCl₂ (5 mol %) nih.gov
Ligand Often ligand-free nih.gov
Base K₂CO₃ nih.gov
Solvent Deep Eutectic Solvent (e.g., ChCl/Glycerol) nih.gov
Temperature 80-100 °C nih.gov

Intramolecular Cyclization and Annulation Reactions

The strategically positioned reactive sites in 1,1'-Biphenyl, 2-iodo-2'-methoxy- allow for its use in the synthesis of fused ring systems through intramolecular cyclization. These reactions are pivotal for constructing core structures of various functional materials and natural products.

Direct dehydrogenative cyclization of 1,1'-Biphenyl, 2-iodo-2'-methoxy- or its immediate derivatives to form phosphorus-containing heterocycles like dibenzophosphole oxides is not a prominently documented pathway in the literature. The synthesis of dibenzophosphole oxides typically relies on alternative strategies, such as the reaction of 2,2'-dimetalated biphenyls (e.g., dilithio or di-Grignard reagents) with phosphorus halides or the cyclization of biphenyl-2-ylphosphine oxides. acs.org These established methods provide more direct and efficient access to the dibenzophosphole core.

The most significant application of 1,1'-Biphenyl, 2-iodo-2'-methoxy- in intramolecular reactions is the formation of new carbon-heteroatom and carbon-carbon bonds to create tricyclic systems.

Intramolecular Carbon-Heteroatom Bond Formation:

A key transformation involving this substrate is its conversion into dibenzofuran, which proceeds via an intramolecular C-O bond formation. This process is not direct and requires a crucial preliminary step: the demethylation of the 2'-methoxy group to a 2'-hydroxyl group. This conversion transforms the inert ether into a nucleophilic phenol (B47542), 2-iodo-2'-hydroxybiphenyl.

The subsequent ring closure is typically achieved through an intramolecular Ullmann-type condensation, which is catalyzed by copper. wikipedia.orgorganic-chemistry.org In this reaction, the phenoxide, formed by treating the phenol with a base, displaces the iodo group on the adjacent ring with the aid of a copper catalyst to form the central furan (B31954) ring. Palladium-catalyzed cyclizations have also emerged as powerful alternatives for this transformation. Research on related 2-(2'-halophenyl)phenols demonstrates that these cyclizations are efficient for constructing the dibenzofuran skeleton. acs.org

A representative two-step sequence starting from a related biphenyl ether is illustrative of this pathway. First, the ether is cleaved, and then the resulting phenol is cyclized. scispace.com

Table 1: Representative Conditions for Intramolecular C-O Bond Formation to Dibenzofurans

Starting Material PrecursorReaction StepReagents and ConditionsProductYieldReference
2-Methoxy-2',6'-dinitrobiphenylDemethylationPyridinium chloride2'-Hydroxy-2,6-dinitrobiphenylModerate scispace.com
2'-Hydroxy-2,6-dinitrobiphenylCyclizationSodium hydride, Hexamethylphosphoric triamide, Room Temp.1-Nitrodibenzofuran98% scispace.com
Cyclic Diaryliodonium SaltsCyclizationCuI, K₂CO₃, Ligand, H₂O, 100 °CDibenzofuran DerivativesGood to Excellent acs.org

Intramolecular Carbon-Carbon Bond Formation:

While less common for 1,1'-Biphenyl, 2-iodo-2'-methoxy- itself, the 2-iodobiphenyl scaffold is amenable to intramolecular C-C bond formation. Palladium-catalyzed annulation reactions between 2-iodobiphenyls and non-terminal alkenes have been developed. rsc.org These reactions often proceed through the formation of a palladacycle intermediate, which facilitates the subsequent C-C bond formation and can suppress undesired side reactions. This suggests a potential, though less explored, route for expanding the carbon skeleton using the 2-iodo-2'-methoxybiphenyl core, likely requiring modification of the methoxy group to a directing group for the specific transformation. rsc.org

Nucleophilic Substitution Reactions

The iodo-substituent on the biphenyl ring is a potential leaving group for nucleophilic substitution reactions. However, the mechanism and feasibility of such reactions are highly dependent on the reaction conditions and the nature of the substrate.

Direct nucleophilic displacement of the iodide from the 1,1'-Biphenyl, 2-iodo-2'-methoxy- ring, following a classic SN1 or SN2 mechanism, is generally considered unfeasible. Aryl halides are inherently unreactive towards these mechanisms due to the high energy required to form an aryl cation intermediate (for SN1) and the steric impossibility of a backside attack on the sp²-hybridized carbon within the aromatic ring (for SN2). utexas.edu Therefore, substitution reactions on this substrate proceed through alternative mechanistic pathways.

The canonical nucleophilic aromatic substitution (SNAr) mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.

In 1,1'-Biphenyl, 2-iodo-2'-methoxy-, the ring bearing the iodo leaving group lacks significant activation by electron-withdrawing substituents. Furthermore, the 2'-methoxy group on the adjacent ring is electron-donating, which would deactivate the system towards a traditional SNAr reaction.

However, the concept of "activation" can be extended to transition-metal-catalyzed processes that facilitate substitution. The most relevant example in this context is the intramolecular Ullmann condensation discussed previously (Section 3.2.2). This reaction can be viewed as a copper-catalyzed intramolecular nucleophilic substitution. wikipedia.orgorganic-chemistry.org Here, activation involves two key steps:

Conversion to a Nucleophile: The unreactive methoxy group is converted to a potent phenoxide nucleophile.

Catalyst-Mediated Coupling: A copper(I) catalyst is used to facilitate the substitution. The proposed mechanism often involves oxidative addition of the aryl iodide to the copper center, followed by reaction with the phenoxide and subsequent reductive elimination to form the C-O bond and regenerate the catalyst. nih.gov

Therefore, while not activated for traditional SNAr, the 1,1'-Biphenyl, 2-iodo-2'-methoxy- system is effectively "activated" for intramolecular nucleophilic substitution through demethylation and transition-metal catalysis, leading to the efficient synthesis of fused heterocyclic systems like dibenzofuran.

Mechanistic Investigations and Reaction Pathway Elucidation

Catalytic Cycle Analysis in Cross-Coupling

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition Pathways and Intermediates

The catalytic cycle is initiated by the oxidative addition of the aryl iodide, 1,1'-Biphenyl, 2-iodo-2'-methoxy-, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a square planar palladium(II) intermediate. The reactivity in oxidative addition generally follows the trend of C-I > C-Br > C-Cl, making the iodo-substituted biphenyl (B1667301) a highly reactive substrate. chemrxiv.org

The process typically begins with the coordination of the aryl iodide to a coordinatively unsaturated Pd(0) species, often a 12-electron or 14-electron complex. chemrxiv.orgnih.gov For monoligated Pd(0) complexes, a concerted three-centered transition state is often proposed. nih.gov The presence of the electron-donating methoxy (B1213986) group at the 2'-position can influence the electron density of the aromatic system, potentially affecting the rate of oxidative addition.

Key intermediates in this stage are the initial Pd(0)-aryl iodide adduct and the resulting arylpalladium(II) halide complex. The stability and reactivity of these intermediates are influenced by the nature of the ancillary ligands on the palladium center.

Table 1: Postulated Intermediates in the Oxidative Addition of 1,1'-Biphenyl, 2-iodo-2'-methoxy-

IntermediateDescription
[Pd(0)Ln]Active palladium(0) catalyst with 'n' ligands.
[Pd(0)Ln(2-iodo-2'-methoxy-1,1'-biphenyl)]π-complex formed by the coordination of the aryl iodide to the Pd(0) center.
[(2'-methoxybiphenyl-2-yl)Pd(II)(I)Ln]The resulting square planar Palladium(II) intermediate after C-I bond cleavage.

Transmetalation Processes and the Role of the Base

Following oxidative addition, the transmetalation step occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. This step is crucial as it forms the diorganopalladium(II) intermediate necessary for the final C-C bond formation.

The role of the base is critical in the transmetalation process, particularly in Suzuki-Miyaura reactions. researchgate.netscilit.comnih.gov The base can activate the organoboron reagent, typically a boronic acid, by forming a more nucleophilic "ate" complex (e.g., a boronate). umn.edu Alternatively, the base can react with the arylpalladium(II) halide complex to form a more reactive hydroxo or alkoxo complex, which then facilitates the transmetalation. The specific pathway often depends on the reaction conditions, including the nature of the base, solvent, and ligands. umn.edunih.gov For sterically hindered substrates like 1,1'-Biphenyl, 2-iodo-2'-methoxy-, the choice of base can significantly impact the reaction efficiency.

Reductive Elimination Mechanisms

The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups coupled to the palladium center form a new carbon-carbon bond, yielding the final biphenyl product and regenerating the palladium(0) catalyst. This step is generally favored for complexes with cis-oriented organic ligands. The steric hindrance imposed by the ortho-substituents in the (2'-methoxybiphenyl-2-yl)(aryl)palladium(II) intermediate can influence the rate and feasibility of reductive elimination. Electron-donating groups on the phosphine (B1218219) ligands are known to facilitate this step. researchgate.net

Alternative Mechanistic Models (e.g., Pd(II)/Pd(IV) Cycle)

While the Pd(0)/Pd(II) catalytic cycle is the most commonly accepted mechanism, alternative pathways have been proposed, particularly for certain substrates and reaction conditions. One such alternative is the Pd(II)/Pd(IV) cycle. researchgate.net This mechanism involves the oxidative addition of the aryl halide to a Pd(II) species, forming a Pd(IV) intermediate. Subsequent transmetalation and reductive elimination from the Pd(IV) center would then yield the product and regenerate the Pd(II) catalyst. The feasibility of a Pd(II)/Pd(IV) cycle for the cross-coupling of 1,1'-Biphenyl, 2-iodo-2'-methoxy- would depend on the ability of the ligand system to stabilize the high-valent Pd(IV) state. Experimental evidence for such a pathway with this specific substrate is not extensively documented but remains a topic of mechanistic consideration in palladium catalysis. researchgate.netelsevierpure.com

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for elucidating the rate-determining step of a catalytic cycle. For many Suzuki-Miyaura reactions, either the oxidative addition or the transmetalation is considered the rate-limiting step. mdpi.comnih.gov In the case of a highly reactive substrate like 1,1'-Biphenyl, 2-iodo-2'-methoxy-, where oxidative addition is expected to be fast, transmetalation could potentially become the rate-determining step. nih.gov This is particularly plausible given the steric hindrance around the palladium center after the oxidative addition of the ortho-substituted biphenyl.

A hypothetical kinetic study on the Suzuki-Miyaura coupling of 1,1'-Biphenyl, 2-iodo-2'-methoxy- with an arylboronic acid could reveal the reaction orders with respect to the concentrations of the aryl iodide, the organoboron reagent, the base, and the palladium catalyst. Such data would provide strong evidence for the rate-determining step under specific conditions.

Table 2: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling of 1,1'-Biphenyl, 2-iodo-2'-methoxy-

Reactant/CatalystReaction OrderImplication for Rate-Determining Step
1,1'-Biphenyl, 2-iodo-2'-methoxy-First OrderOxidative addition is likely rate-determining.
Organoboron ReagentFirst OrderTransmetalation could be the rate-determining step.
BaseVariable OrderComplex role in transmetalation, either through boronate formation or catalyst activation.
Palladium CatalystFirst OrderConsistent with a mononuclear active catalyst.

Role of Ligand Effects on Reactivity and Selectivity

The choice of ligand is paramount in controlling the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Phosphine ligands are commonly employed, and their electronic and steric properties can significantly influence each step of the catalytic cycle. researchgate.netchemrxiv.org

For the coupling of 1,1'-Biphenyl, 2-iodo-2'-methoxy-, bulky and electron-rich phosphine ligands are often preferred. Bulky ligands can promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in oxidative addition. nih.gov They also play a crucial role in facilitating the reductive elimination step. The electron-donating nature of the ligand increases the electron density on the palladium center, which can enhance the rate of oxidative addition and reductive elimination. researchgate.net

The methoxy group in the 2'-position of the substrate itself might play a coordinating role, potentially influencing the geometry and stability of the palladium intermediates. Such an interaction could affect the regioselectivity in subsequent C-H activation or functionalization reactions. nih.gov The interplay between the electronic and steric effects of the ligand and the substituents on the biphenyl substrate is a key area of investigation for optimizing the synthesis of complex biaryl compounds. researchgate.netnih.gov

Table 3: Commonly Used Ligands and Their Potential Effects on the Cross-Coupling of 1,1'-Biphenyl, 2-iodo-2'-methoxy-

Ligand TypeExample LigandsPotential Effects
Bulky, Electron-Rich Monophosphinest-Bu3P, SPhos, XPhosPromote oxidative addition and reductive elimination; enhance catalyst stability.
Bidentate Phosphinesdppf, DPEPhosCan influence bite angle and complex geometry, affecting reactivity and selectivity.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors that can form highly stable and active catalysts.

Steric Influence of Ligands on Reaction Outcome

The steric bulk of ligands, particularly phosphines in transition metal catalysis, plays a critical role in determining the outcome of reactions involving 2,2'-disubstituted biphenyls. While specific studies on 1,1'-Biphenyl, 2-iodo-2'-methoxy- are not extensively documented, research on similar substrates in Suzuki-Miyaura and Buchwald-Hartwig reactions provides valuable insights.

Bulky ligands are known to facilitate reductive elimination and can influence the stability of catalytic intermediates. nih.govscispace.com For instance, in Suzuki-Miyaura couplings, sterically demanding phosphine ligands are often crucial for achieving high yields, especially with hindered substrates. researchgate.netnih.gov The steric hindrance imposed by the ligand can promote the formation of monoligated palladium species, which are believed to be key reactive intermediates. nih.gov The interplay between the ligand's steric properties and the inherent steric clash of the 2,2'-substituents in the biphenyl substrate would be a determining factor in the efficiency of cross-coupling reactions.

Electronic Effects of Ligands on Catalytic Activity

The electronic properties of ligands, specifically their electron-donating or electron-withdrawing nature, significantly impact the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination. Electron-rich ligands generally accelerate the rate of oxidative addition of aryl halides to a low-valent metal center. nih.govnih.gov In the context of 1,1'-Biphenyl, 2-iodo-2'-methoxy-, the use of electron-rich phosphine ligands would be expected to facilitate the initial oxidative addition of the C-I bond to a metal catalyst.

Conversely, the electronic nature of the ligand can also influence the transmetalation and reductive elimination steps. nih.gov A delicate balance of steric and electronic properties is often required for optimal catalytic activity. The methoxy group at the 2'-position of the biphenyl introduces an additional electronic parameter that can influence the electron density at the reaction center through space or through-bond interactions, further modulating the effect of the external ligand.

Regioselectivity and Stereochemical Control in Transformations

The presence of multiple reactive sites and the potential for axial chirality in 2,2'-disubstituted biphenyls make regioselectivity and stereochemical control critical aspects of their transformations.

Conformational Analysis of Biphenyl Systems and its Impact on Reactivity

The rotational barrier around the central C-C bond in 2,2'-disubstituted biphenyls leads to the existence of atropisomers, which are stereoisomers arising from hindered rotation. rsc.org The size of the substituents at the 2 and 2' positions is a major determinant of the magnitude of this rotational barrier. researchgate.netnih.govresearchgate.net For 1,1'-Biphenyl, 2-iodo-2'-methoxy-, the presence of a relatively large iodine atom and a methoxy group would result in a significant barrier to rotation, potentially allowing for the isolation of individual atropisomers.

Mechanisms of Transition Metal-Free Transformations

Reactions of aryl iodides can also proceed through transition-metal-free pathways, often involving radical intermediates or electron transfer processes.

Electron Transfer Pathways and Radical Intermediates

Transition-metal-free reactions of aryl halides, such as Sonogashira-type couplings, can occur via radical mechanisms. researchgate.networktribe.comnih.gov For 1,1'-Biphenyl, 2-iodo-2'-methoxy-, homolytic cleavage of the relatively weak C-I bond, initiated by light or a radical initiator, could generate an aryl radical. This highly reactive intermediate could then participate in a variety of transformations, including cyclization or intermolecular reactions. beilstein-journals.org The presence of the methoxy group could influence the stability and reactivity of the radical intermediate.

The formation of radical anions via single electron transfer (SET) from a suitable donor is another plausible transition-metal-free pathway. The resulting radical anion could then fragment to produce an aryl radical and an iodide anion, initiating a radical chain reaction (SRN1 mechanism). While specific studies on 1,1'-Biphenyl, 2-iodo-2'-methoxy- are lacking, this mechanism is well-established for other aryl iodides.

Advanced Catalytic Systems and Methodologies for 1,1 Biphenyl, 2 Iodo 2 Methoxy Transformations

Homogeneous Catalysis Innovations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to well-defined active sites. Recent advancements have focused on the rational design of ligands and the development of highly efficient catalyst precursors for transformations involving aryl halides like 1,1'-biphenyl, 2-iodo-2'-methoxy-.

The design of phosphine (B1218219) ligands is central to controlling the outcome of palladium-catalyzed cross-coupling reactions. Ligands incorporating biphenyl (B1667301) scaffolds are particularly effective due to their steric bulk and electron-donating properties, which promote oxidative addition and reductive elimination steps in the catalytic cycle.

An example of such a ligand is (3-(Tert-butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, also known as GPhos. strem.com This type of bulky, electron-rich biaryl phosphine ligand is designed to enhance the catalytic activity of palladium in challenging cross-coupling reactions. For a substrate like 1,1'-biphenyl, 2-iodo-2'-methoxy-, a ligand like GPhos can facilitate reactions such as Suzuki-Miyaura coupling, even with sterically hindered coupling partners. The biphenyl backbone of the ligand helps to create a specific coordination environment around the metal center, influencing both the stability and reactivity of the catalytic species.

The development of stable and highly active catalyst precursors is another significant area of innovation. These precursors are typically well-defined metal complexes that can be easily activated under reaction conditions. For instance, novel N-bonded imidato palladium(II) complexes have been synthesized and shown to be effective, phosphine-free catalysts for Suzuki cross-coupling reactions. nih.gov These complexes, with general formulas like [Pd(N-N)(C6F5)(imidate)], are often air-, light-, and moisture-stable, which is a significant practical advantage. nih.gov

For the transformation of 1,1'-biphenyl, 2-iodo-2'-methoxy-, such a precursor could offer high turnover numbers and selectivity. The absence of phosphine ligands can simplify product purification and avoid potential side reactions. The development of binary catalyst systems, which involve a combination of a metal complex and a cocatalyst, is another promising approach. For example, indium-based complexes used with a tetra-butylammonium halide cocatalyst have shown high activity in the synthesis of cyclic carbonates under mild conditions. nih.govnih.gov This concept can be adapted for other transformations, potentially lowering the activation barrier for reactions involving the relatively unreactive methoxy-substituted biphenyl system.

Catalyst SystemKey FeaturesPotential Application for 1,1'-Biphenyl, 2-iodo-2'-methoxy-
Pd/GPhos LigandBulky, electron-rich biaryl phosphine ligand. strem.comFacilitates sterically demanding cross-coupling reactions.
Imidato Palladium(II) ComplexesAir- and moisture-stable, phosphine-free. nih.govHigh activity and selectivity in Suzuki cross-coupling.
Indium-based Binary SystemHigh activity under mild conditions with a cocatalyst. nih.govnih.govPotential for activating the C-I bond for various transformations.

Heterogeneous Catalysis and Catalyst Recycling Strategies

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued for their ease of separation from the reaction mixture and their potential for recycling. google.com This is particularly important for expensive and potentially toxic heavy metals like palladium.

Supported palladium catalysts involve dispersing palladium onto a solid support material. This approach combines the high catalytic activity of palladium with the practical benefits of a solid catalyst. Chitosan (B1678972), a biopolymer, has been used as a support for palladium(II) complexes. acs.org These chitosan-supported catalysts have demonstrated high efficiency in Suzuki cross-coupling reactions, even in aqueous media and under microwave irradiation. acs.org

For the transformation of 1,1'-biphenyl, 2-iodo-2'-methoxy-, a chitosan-supported palladium catalyst could offer several advantages. The hydrophilic nature of the chitosan support could allow the reaction to be performed in more environmentally friendly solvent systems. Furthermore, the catalyst can be easily recovered by filtration and reused multiple times with minimal loss of activity, making the process more cost-effective and sustainable. acs.org Another study found that Pd/TiO2 catalysts were particularly effective for the selective hydrogenation of guaiacol (B22219) to 2-methoxycyclohexanone, suggesting that the choice of support can significantly influence selectivity. researchgate.net

Immobilization refers to the attachment of a homogeneous catalyst to a solid support. This strategy aims to bridge the gap between homogeneous and heterogeneous catalysis by retaining the well-defined active sites of a homogeneous catalyst while gaining the practical advantages of a heterogeneous system.

A solid-supported palladium(II) complex can be designed to function as a stable and recyclable heterogeneous catalyst for a variety of cross-coupling reactions, including Suzuki-Miyaura, Mizoroki-Heck, and Sonagashira reactions. google.com By immobilizing a catalyst designed for a specific transformation of 1,1'-biphenyl, 2-iodo-2'-methoxy-, it is possible to create a highly selective and reusable catalytic system. The support can be a polymer, silica (B1680970), or another inert material. This approach not only simplifies product purification but also prevents the leaching of the metal into the product, which is a critical consideration in many applications.

Heterogeneous Catalyst TypeSupport MaterialAdvantages for 1,1'-Biphenyl, 2-iodo-2'-methoxy- Transformations
Supported Palladium CatalystChitosan acs.orgHigh activity in aqueous media, recyclability, use of a green support.
Supported Palladium CatalystTitanium Dioxide (TiO2) researchgate.netHigh selectivity in hydrogenation reactions.
Immobilized Catalyst SystemVarious (Polymers, Silica) google.comCombines high selectivity with ease of separation and reusability.

Green Chemistry Approaches in 1,1'-Biphenyl, 2-iodo-2'-methoxy- Synthesis and Reactivity

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis and subsequent reactions of 1,1'-biphenyl, 2-iodo-2'-methoxy-, several green chemistry approaches can be applied.

The use of alternative energy sources, such as microwave irradiation, can significantly shorten reaction times and improve yields. rasayanjournal.co.in As demonstrated with chitosan-supported palladium catalysts, microwave-assisted Suzuki cross-coupling can be highly efficient. acs.org Mechanochemistry, which involves conducting reactions by grinding or milling solids together, offers a solvent-free method for synthesis. researchgate.net This can reduce waste and simplify workup procedures. researchgate.net

The choice of solvent is another critical aspect of green chemistry. The development of catalytic systems that are active in water or other environmentally benign solvents is a key research area. acs.org Furthermore, the use of multi-component reactions, where three or more reactants are combined in a single step to form a product, can improve atom economy and reduce the number of synthetic steps required. rasayanjournal.co.in These approaches, when applied to the synthesis and transformations of 1,1'-biphenyl, 2-iodo-2'-methoxy-, can lead to more sustainable and efficient chemical processes. rasayanjournal.co.in

Application of Aqueous Reaction Media

The use of water as a solvent in organic synthesis is a key principle of green chemistry, offering benefits such as low cost, non-flammability, and reduced environmental impact. While many traditional cross-coupling reactions require anhydrous organic solvents, methodologies are emerging that leverage aqueous or mixed aqueous-organic systems.

A notable example relevant to the synthesis of the iodo-biphenyl scaffold is the Sandmeyer-type reaction for producing 2-iodobiphenyl (B1664525) from 2-aminobiphenyl (B1664054). This transformation is effectively carried out in a mixed solvent system of tetrahydrofuran (B95107) and water. The process involves the sequential addition of aqueous solutions of key reagents. Initially, the amine is treated with an aqueous solution of hydrochloric acid, followed by the dropwise addition of aqueous sodium nitrite (B80452) to form the diazonium salt. The final step involves the introduction of an aqueous solution of potassium iodide, which displaces the diazonium group to yield the iodo-biphenyl product. chemicalbook.com

This multi-step, one-pot synthesis demonstrates the feasibility of using water as a significant component of the reaction medium. The reaction proceeds efficiently, with reported yields as high as 90% after purification. chemicalbook.com The use of aqueous reagents simplifies handling and can moderate reaction energetics.

Table 1: Key Reagents and Conditions for Aqueous-Based Synthesis of 2-Iodobiphenyl chemicalbook.com

StageReagentSolvent SystemKey Parameters
Diazotization 2-Aminobiphenyl, 4M Hydrochloric Acid (aq), Sodium Nitrite (aq)Tetrahydrofuran / WaterCooling with an ice bath
Iodination Potassium Iodide (aq)Tetrahydrofuran / WaterSlow warming to room temperature
Workup Sodium Thiosulfate (aq), Ethyl Acetate (B1210297), WaterAqueous / OrganicExtraction and column chromatography

While this specific example details the synthesis of 2-iodobiphenyl, the principles are directly applicable to the synthesis of more complex derivatives like 1,1'-Biphenyl, 2-iodo-2'-methoxy-. The methoxy (B1213986) group is generally stable under these conditions, suggesting that a similar aqueous-based diazotization-iodination sequence could be a viable synthetic route.

Utilization of Ionic Liquids as Reaction Solvents

Ionic liquids (ILs) are salts with melting points below 100 °C, which are gaining traction as alternative solvents in organic synthesis. Their negligible vapor pressure, high thermal stability, and tunable solvating properties make them attractive for a variety of catalytic reactions, including the Ullmann coupling, a classic method for forming biaryl compounds.

Although specific studies on the synthesis of 1,1'-Biphenyl, 2-iodo-2'-methoxy- in ionic liquids are not prominent in the literature, research on analogous Ullmann-type reactions highlights their potential. For instance, hybrid supports incorporating ionic liquids have been shown to stabilize copper nanoparticles (CuNPs), which are effective catalysts for Ullmann couplings. bohrium.com The IL provides a polar environment that prevents the agglomeration and leaching of the nanoparticles, enhancing catalytic activity and recyclability. bohrium.com

The choice of the anion in the ionic liquid can significantly influence the reaction outcome. Studies on C-N Ullmann couplings using triazolium-based ionic liquids have shown that different anions (e.g., BF₄⁻, PF₆⁻, NTf₂⁻) alter the interionic interactions and hydrogen bonding capabilities of the solvent, which in turn affects reaction conversion and selectivity. bohrium.com For example, in one study, an iodide (I⁻) anion promoted the highest conversion, while a tetrafluoroborate (B81430) (BF₄⁻) anion offered superior selectivity. bohrium.com This tunability is a key advantage of using ILs as reaction media.

Furthermore, ILs have been employed in the Ullmann coupling of 4-iodoanisole (B42571), a precursor with structural similarities to a potential starting material for the target compound. researchgate.net The use of an ionic liquid like tetrabutylphosphonium (B1682233) chloride ([TBP]Cl) has facilitated high-yielding N-arylation reactions, demonstrating the compatibility of the anisole (B1667542) moiety with these reaction systems. bohrium.com

Table 2: Potential Roles of Ionic Liquids in Biphenyl Synthesis

Feature of Ionic LiquidBenefit for SynthesisRelevant Example
High Polarity Stabilization of nanoparticle catalysts (e.g., CuNPs)Prevents agglomeration and leaching in Ullmann couplings. bohrium.com
Tunable Anions/Cations Control over reaction selectivity and conversionDifferent anions (I⁻ vs. BF₄⁻) yield different outcomes in C-N couplings. bohrium.com
Low Volatility Enhanced safety and catalyst retentionFacilitates product recovery and catalyst recycling.
Good Solvating Power Dissolution of reactants and catalystsUsed in Ullmann amination of aryl halides. researchgate.net

The application of ionic liquids offers a promising avenue for developing efficient and recyclable catalytic systems for the synthesis of 1,1'-Biphenyl, 2-iodo-2'-methoxy- via Ullmann or related cross-coupling reactions.

Solvent-Free Reaction Conditions

Performing reactions without a solvent medium represents a significant step forward in green chemistry, as it eliminates solvent waste, simplifies purification, and can lead to higher reaction rates. For the synthesis of biphenyl compounds, solvent-free Ullmann coupling reactions have been successfully developed, particularly through mechanochemical methods like ball milling or by simply heating the neat reactants.

A prime example is the synthesis of 2,2'-dinitrobiphenyl (B165474) from 2-iodonitrobenzene. This transformation has been achieved in quantitative yield by high-speed ball milling in a custom-made copper vial with a copper ball, completely eliminating the need for an added solvent or catalyst. nih.govnih.gov This method is not only cleaner and faster than traditional solution-phase couplings but also yields a solid product that often requires minimal purification. nih.gov

Another solvent-free approach involves heating the aryl iodide directly with copper powder. rsc.org For the coupling of 1-iodo-2-nitrobenzene, heating the reactants together in a test tube, sometimes with sand to aid heat distribution, has proven effective. researchgate.neted.gov While the reaction temperature can be high (approaching the boiling point of the reactant), the reaction times are often very short, typically under a minute. rsc.org

These solvent-free methods are particularly well-suited for Ullmann homocoupling reactions, which could be used to synthesize symmetrical biphenyls. The synthesis of 1,1'-Biphenyl, 2-iodo-2'-methoxy- would likely proceed from an unsymmetrical coupling, which is more complex. However, the principles demonstrated in these solvent-free systems provide a strong foundation for developing similar protocols for more complex targets. The key advantages are the significant reduction in waste and the potential for a much simpler process flow. nih.govresearchgate.net

Table 3: Comparison of Solvent-Free Methods for Ullmann-type Couplings

MethodDescriptionReactants ExampleKey Advantage
High-Speed Ball Milling Mechanical energy induces the reaction between solid reactants. nih.gov2-Iodonitrobenzene in a copper vial. nih.govnih.govQuantitative yield, no added catalyst, fast, clean product. nih.gov
Direct Heating Neat reactants are heated together with a copper catalyst. rsc.org1-Iodo-2-nitrobenzene and copper powder. rsc.orgresearchgate.netSimplicity, no solvent, minimal time at temperature. ed.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, is a powerful technology that offers superior control over reaction parameters compared to traditional batch processing. This enhanced control over temperature, pressure, and mixing can lead to higher yields, improved safety, and the ability to scale up production reliably. nih.gov

For the synthesis of biaryl compounds, continuous flow methods have been developed for several key transformations. A flow protocol for generating highly reactive benzyne (B1209423) intermediates has been reported. bohrium.comrsc.org In this system, a precursor like 1-bromo-2-iodobenzene (B155775) is reacted with a Grignard reagent at 0 °C and then passed through a heated zone at 80 °C, generating benzyne within minutes. This intermediate can then be immediately trapped with a coupling partner to form functionalized biaryl compounds in a continuous stream. bohrium.comrsc.org

The Heck reaction, another important C-C bond-forming reaction, has also been adapted to continuous flow. The synthesis of 4-methoxybiphenyl (B1664174) has been demonstrated via the Heck coupling of 4-iodoanisole and styrene (B11656) in a continuous plug flow reactor using supercritical carbon dioxide (scCO₂) as the solvent. beilstein-journals.orgresearchgate.net This system utilizes a solid-supported palladium catalyst and avoids the need for phosphine ligands, simplifying the work-up process and enhancing the green credentials of the reaction. researchgate.net The ability to precisely control temperature in the flow reactor was found to be crucial for managing the distribution of product isomers. beilstein-journals.org

The advantages of flow chemistry—including rapid process optimization, safe handling of hazardous intermediates like benzynes, and straightforward scalability—make it an ideal platform for the synthesis of complex molecules like 1,1'-Biphenyl, 2-iodo-2'-methoxy-. nih.govrsc.org

Table 4: Examples of Continuous Flow Synthesis for Biphenyl Scaffolds

Reaction TypePrecursorsKey Flow ConditionProduct Example
Benzyne Chemistry 1-Bromo-2-iodobenzene, iPrMgCl·LiClRapid heating to 80 °C after initial mixing at 0 °C. bohrium.comrsc.orgFunctionalized biaryl compounds. bohrium.com
Heck Coupling 4-Iodoanisole, StyreneSupercritical CO₂ solvent, solid-supported Pd catalyst. beilstein-journals.orgresearchgate.net4-Methoxybiphenyl. beilstein-journals.org

Theoretical and Computational Studies on 1,1 Biphenyl, 2 Iodo 2 Methoxy

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule dictates its fundamental chemical properties. For 1,1'-Biphenyl, 2-iodo-2'-methoxy-, the arrangement of electrons is significantly influenced by its constituent parts: the biphenyl (B1667301) core, the electron-donating methoxy (B1213986) group (-OCH₃), and the large, polarizable iodine atom.

Molecular Orbitals and Electron Density: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. In 1,1'-Biphenyl, 2-iodo-2'-methoxy-, the methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the iodine atom, while being a deactivating group in electrophilic aromatic substitution, possesses low-lying σ* orbitals associated with the C-I bond, which can influence the LUMO. The distribution of electron density across the molecule is asymmetric due to these substituents. The methoxy group increases electron density on its attached phenyl ring, particularly at the ortho and para positions, while the iodine atom's effect is more complex, involving both inductive withdrawal and halogen bonding potential.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated using methods like Density Functional Theory (DFT). These descriptors help predict how and where a molecule might react.

DescriptorPredicted Influence on 1,1'-Biphenyl, 2-iodo-2'-methoxy-
HOMO-LUMO Gap A smaller gap generally implies higher reactivity. The opposing electronic effects of the methoxy and iodo groups likely result in a moderate HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP) MEP maps would visualize electron-rich and electron-poor regions. Negative potential is expected near the oxygen atom of the methoxy group, making it a site for electrophilic attack or hydrogen bonding. The region around the iodine atom can exhibit a "sigma-hole," a region of positive electrostatic potential, making it a potential halogen bond donor.
Global Hardness/Softness These descriptors quantify the resistance to change in electron distribution. The presence of the large, polarizable iodine atom would likely increase the molecule's overall softness, suggesting higher reactivity in certain contexts.
Fukui Functions These functions predict the most likely sites for nucleophilic and electrophilic attack. For electrophilic attack, the carbon atoms ortho and para to the methoxy group are predicted to be most reactive. For nucleophilic attack, the carbon atom attached to the iodine is a probable site, given the C-I bond's susceptibility to cleavage.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the in-silico exploration of potential chemical reactions involving 1,1'-Biphenyl, 2-iodo-2'-methoxy-. This is particularly valuable for understanding reaction mechanisms that are difficult to probe experimentally.

A primary goal of modeling reaction pathways is to determine the energy landscape of a reaction. This involves identifying all intermediates and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which governs the reaction rate.

For a hypothetical reaction, such as a Suzuki coupling where the iodo group is replaced, computational methods can map out the potential energy surface. The general steps involve:

Geometry Optimization: The 3D structures of the reactant (1,1'-Biphenyl, 2-iodo-2'-methoxy-), catalyst, and other reagents are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state. This structure is then confirmed by vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Calculation: High-level quantum mechanical methods are used to calculate the energies of the reactants, transition state, and products. The activation energy is then calculated from these values.

Many reactions involving biphenyls are catalyzed by transition metals, such as palladium or copper. Computational modeling is instrumental in elucidating the step-by-step mechanism of these catalytic cycles. For 1,1'-Biphenyl, 2-iodo-2'-methoxy-, which is a potential substrate for cross-coupling reactions, modeling could detail the key steps of a typical palladium-catalyzed cycle:

Oxidative Addition: The cycle would begin with the oxidative addition of the C-I bond of 1,1'-Biphenyl, 2-iodo-2'-methoxy- to a low-valent palladium(0) complex. Modeling this step would reveal the structure of the resulting Pd(II) intermediate.

Transmetalation: In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium center. Computational studies can model this exchange and determine its energy barrier.

Reductive Elimination: The final step is the formation of the new C-C bond and regeneration of the Pd(0) catalyst. Modeling this step confirms the structure of the final product and the regenerated catalyst.

Conformational Analysis and Steric Hindrance Investigations

The two phenyl rings in a biphenyl system are generally not coplanar due to steric hindrance between the hydrogen atoms at the ortho positions (2, 2', 6, and 6'). The angle between the two rings is known as the dihedral or torsional angle. In 1,1'-Biphenyl, 2-iodo-2'-methoxy-, the presence of bulky substituents at the 2 and 2' positions creates significant steric strain.

Torsional Angle and Rotational Barrier: The most stable conformation of 1,1'-Biphenyl, 2-iodo-2'-methoxy- will be one that minimizes the steric repulsion between the large iodine atom and the methoxy group. This results in a highly twisted structure with a large dihedral angle, likely greater than the ~45° observed in unsubstituted biphenyl. Computational methods can predict this angle by rotating one phenyl ring relative to the other and calculating the potential energy at each step. This generates a rotational energy profile.

Dihedral AngleExpected Energy LevelSteric Interaction
0° (Syn-periplanar)High Energy (Transition State)Maximum repulsion between iodo and methoxy groups.
~70-110° (Gauche)Low Energy (Stable Conformer)Minimized repulsion between substituents.
180° (Anti-periplanar)High Energy (Transition State)Repulsion between the iodo group and the ortho hydrogen on the other ring, and between the methoxy group and its corresponding ortho hydrogen.

The energy difference between the stable (gauche) conformation and the planar (syn-periplanar) transition state represents the barrier to rotation around the central C-C bond. Due to the bulky substituents, this barrier is expected to be significantly high, restricting the conformational flexibility of the molecule. This restricted rotation gives rise to atropisomerism, where the molecule and its mirror image are non-superimposable and can potentially be separated.

Quantitative Structure-Reactivity Relationships (QSAR) in Biphenyl Systems

Quantitative Structure-Activity/Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov While no specific QSAR studies on 1,1'-Biphenyl, 2-iodo-2'-methoxy- are available, the principles can be applied to a hypothetical series of its analogs to predict their properties.

A QSAR study involves:

Dataset: A series of related biphenyl compounds with measured reactivity (e.g., rate constants for a reaction, or IC₅₀ values for enzyme inhibition).

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation that relates the descriptors to the observed reactivity. nih.gov

For a series of analogs of 1,1'-Biphenyl, 2-iodo-2'-methoxy-, where the substituents are varied, a QSAR model could be developed. For instance, one could investigate how changing the substituent at the 4'-position affects the rate of a subsequent cross-coupling reaction.

Example of a Hypothetical QSAR Equation: log(Reactivity) = c₀ + c₁(σ) + c₂(Es) + c₃(logP)

In this equation:

σ (Hammett constant) would represent the electronic effect of the new substituent.

Es (Taft steric parameter) would represent its steric effect.

logP would represent its lipophilicity.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Such a model would allow researchers to predict the reactivity of new, unsynthesized biphenyl derivatives, thereby prioritizing synthetic efforts towards molecules with desired properties.

Applications of 1,1 Biphenyl, 2 Iodo 2 Methoxy As a Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Substituted Biaryl Compounds

The presence of an iodo group makes 1,1'-Biphenyl, 2-iodo-2'-methoxy- an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. These reactions enable the introduction of a wide range of substituents at the 2-position of the biphenyl (B1667301) system, leading to a diverse library of substituted biaryl compounds.

Commonly employed cross-coupling reactions with 1,1'-Biphenyl, 2-iodo-2'-methoxy- include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a broad range of functional groups, allowing for the synthesis of complex biaryl structures. gre.ac.ukgoogle.com

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The resulting aryl alkynes are valuable intermediates for further transformations.

Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl iodide and an alkene. organic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine. wikipedia.orglibretexts.org This is a crucial method for the synthesis of arylamines, which are important pharmacophores. nih.gov

The following table provides a summary of representative cross-coupling reactions utilizing aryl iodides, demonstrating the potential applications for 1,1'-Biphenyl, 2-iodo-2'-methoxy-.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, BaseSubstituted Biaryl
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAryl Alkyne
HeckAlkenePd catalyst, BaseAryl Alkene
Buchwald-HartwigAmine/AmidePd catalyst, BaseArylamine/Arylamide

Intermediate in the Formation of ortho-Terphenyls and Polyphenyls

A notable application of 1,1'-Biphenyl, 2-iodo-2'-methoxy- is its use as a precursor in the synthesis of ortho-terphenyls. A classic example is the work of Fuson and Albright, who demonstrated a new route to o-terphenyls starting from this compound. The synthesis involves the reaction of 2-iodo-2'-methoxybiphenyl with Grignard reagents, followed by subsequent transformations to yield the desired terphenyl structures. This methodology provides a valuable alternative to traditional methods for constructing these sterically hindered systems.

The general strategy involves the initial formation of an organometallic intermediate from 1,1'-Biphenyl, 2-iodo-2'-methoxy-, which then undergoes coupling with another aryl group. The methoxy (B1213986) group can be subsequently cleaved or modified, providing further avenues for functionalization.

Scaffold for the Development of Advanced Ligands in Transition Metal Catalysis

The biphenyl framework is a common backbone for a variety of highly effective ligands in transition metal catalysis. The steric bulk and electronic properties of these ligands can be fine-tuned to control the activity and selectivity of the metal catalyst. 1,1'-Biphenyl, 2-iodo-2'-methoxy- serves as a key starting material for the synthesis of novel phosphine (B1218219) ligands. nih.govsigmaaldrich.com

The synthetic route to these ligands often involves the displacement of the iodo group with a phosphine-containing moiety. The methoxy group can also be manipulated to introduce additional coordinating atoms or to modulate the electronic properties of the resulting ligand. orgsyn.org The development of new and efficient ligands is crucial for advancing various catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations. cardiff.ac.ukliv.ac.uk

Building Block for Complex Heterocyclic and Polycyclic Organic Architectures

The strategic placement of the iodo and methoxy groups in 1,1'-Biphenyl, 2-iodo-2'-methoxy- facilitates its use in the construction of complex heterocyclic and polycyclic aromatic systems. Intramolecular cyclization reactions are a powerful strategy for forming new rings, and this biphenyl derivative is a suitable precursor for such transformations.

For instance, intramolecular cyclization of derivatives of 1,1'-Biphenyl, 2-iodo-2'-methoxy- can lead to the formation of spiroconjugated molecules. nih.gov Furthermore, the iodo group can participate in palladium-catalyzed C-H activation/cyclization cascades to generate fluorene (B118485) derivatives. While direct synthesis from 1,1'-Biphenyl, 2-iodo-2'-methoxy- is not always documented, the synthesis of related structures from similar precursors highlights its potential. For example, dibenzofurans can be synthesized from o-iodo diaryl ethers, and carbazoles can be prepared from o-iodoanilines through palladium-catalyzed cyclization. nih.govnih.gov The synthesis of fluoren-9-ones from o-halobiaryls via palladium-catalyzed cyclocarbonylation also demonstrates a relevant synthetic strategy. nih.gov

Utility in the Construction of pi-Conjugated Systems

Pi-conjugated systems, characterized by alternating single and multiple bonds, are of great interest due to their unique electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The biphenyl unit itself is a fundamental component of many π-conjugated materials.

1,1'-Biphenyl, 2-iodo-2'-methoxy- can be utilized as a building block to extend the π-conjugation of a system through cross-coupling reactions. For instance, Sonogashira coupling can introduce acetylenic bridges, which can then be further elaborated to create larger conjugated structures. The resulting molecules can exhibit interesting photophysical properties, such as fluorescence, making them suitable for various materials science applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1'-biphenyl, 2-iodo-2'-methoxy-?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple an iodinated aryl halide (e.g., 2-iodophenylboronic acid) with a methoxy-substituted aryl halide. Key parameters include:

  • Catalyst : Pd(OAc)₂ with ligands like cyclohexyl-JohnPhos (for stability and activity) .
  • Solvent : Tetrahydrofuran (THF) or toluene, depending on substrate solubility .
  • Purification : Flash column chromatography with gradients of petroleum ether/ethyl acetate (PE/EA) to isolate the product .
    • Reference Table :
Catalyst SystemSolventYieldReference
Pd(OAc)₂ + JohnPhosTHF70-86%
Pd(PPh₃)₄Toluene~80%

Q. How is 1,1'-biphenyl, 2-iodo-2'-methoxy- characterized in academic research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at ~3.9 ppm, iodinated aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Chromatography : HPLC or TLC to assess purity post-synthesis .

Advanced Research Questions

Q. How can catalyst systems be optimized to improve cross-coupling efficiency for iodinated biphenyl derivatives?

  • Methodological Answer :

  • Ligand Screening : Bulky ligands (e.g., JohnPhos) enhance steric protection of Pd centers, reducing side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk side reactions; non-polar solvents (e.g., toluene) favor coupling .
  • Additives : Bases like K₂CO₃ or Cs₂CO₃ improve boronic acid activation .
    • Data Contradiction Analysis :
  • reports 86% yield using Pd(OAc)₂ in THF, while achieved 70% yield under similar conditions. Discrepancies may arise from ligand purity, reaction time, or substrate stoichiometry .

Q. What mechanistic insights explain iodine's role in Suzuki-Miyaura coupling for this compound?

  • Methodological Answer :

  • Iodine as a Leaving Group : Iodoarenes undergo oxidative addition with Pd(0) faster than chloro- or bromoarenes, accelerating the catalytic cycle .
  • Steric Effects : The bulky iodine substituent may hinder transmetallation, requiring optimized ligand-substrate pairing .
    • Experimental Validation :
  • Compare reaction rates using 2-bromo- vs. 2-iodo-substituted biphenyls. Kinetic studies via in situ NMR can track intermediate formation .

Q. How do conflicting reports on purification methods impact reproducibility?

  • Methodological Answer :

  • Chromatography vs. Recrystallization : Flash chromatography (PE/EA gradients) is preferred for polar byproducts, while recrystallization may fail due to the compound’s oily consistency .
  • Critical Step : Ensure solvent polarity matches the compound’s solubility to avoid product loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.